molecular formula C12H7ClFNO2 B8296095 2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl

2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl

Cat. No.: B8296095
M. Wt: 251.64 g/mol
InChI Key: KXUTXEUWTOYNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H7ClFNO2 and its molecular weight is 251.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

1-chloro-3-fluoro-2-(3-nitrophenyl)benzene

InChI

InChI=1S/C12H7ClFNO2/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(7-8)15(16)17/h1-7H

InChI Key

KXUTXEUWTOYNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-nitrobenzene [585-79-5] (400 mg, 1.98 mmol) and 2-chloro-6-fluorophenylboronic acid [313545-32-3] (414 mg, 2.37 mmol) in dioxane (12 mL) and water (3 mL) was added potassium fluoride (460 mg, 7.92 mmol) and Pd(PPh3)4 (229 mg, 0.20 mmol). The solution was heated for 60 min at 120° C. under microwave irradiation. More 2-chloro-6-fluorophenylboronic acid (414 mg, 2.37 mmol) was added to the mixture followed by heating at 120° C. for 45 min under microwave irradiation. The reaction mixture was then diluted with EtOAc and the resulting solution was washed successively with saturated aqueous NaHCO3 solution and brine, the organics were then dried (Phase separator) and concentrated under reduced pressure. The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 50 mL/min, eluent: 20-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA) to give the title compound. tR (HPLC conditions c): 5.42 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
catalyst
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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